(1-Methyl-1H-indol-3-yl)boronic acid

Suzuki-Miyaura coupling Indole functionalization Protecting group strategy

This pre-methylated indole C3-boronic acid directly introduces the 1-methylindole moiety without post-coupling N-alkylation, preserving chemoselectivity. Its electron-rich nature provides higher reactivity than unprotected indoleboronic acids, enabling milder coupling conditions. Unlike N-Boc-protected or pinacol ester analogs, this boronic acid form ensures faster transmetalation kinetics and higher yields. Critical for sequential diarylindole synthesis and Petasis reactions. Note: susceptible to protodeboronation—source only from suppliers providing rigorous purity certification and proper storage documentation.

Molecular Formula C9H10BNO2
Molecular Weight 174.99 g/mol
Cat. No. B11912387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-indol-3-yl)boronic acid
Molecular FormulaC9H10BNO2
Molecular Weight174.99 g/mol
Structural Identifiers
SMILESB(C1=CN(C2=CC=CC=C12)C)(O)O
InChIInChI=1S/C9H10BNO2/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6,12-13H,1H3
InChIKeyUPJKNBOZKSPTGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-1H-indol-3-yl)boronic Acid: Key Reagent Specifications and Procurement Considerations for Suzuki-Miyaura Cross-Coupling


(1-Methyl-1H-indol-3-yl)boronic acid (C9H10BNO2; MW 174.99 g/mol; CAS 1617547-32-6) is an electron-rich heteroarylboronic acid that functions as a C3-synthon for introducing the 1-methylindole moiety into molecular scaffolds via Suzuki-Miyaura cross-coupling [1]. As a member of the indolylboronic acid class, this compound is susceptible to protodeboronation under standard coupling conditions due to the inherent nucleophilicity of the indole C3 position [2]. Its procurement is typically driven by the need for a pre-methylated indole building block that eliminates downstream N-alkylation steps, particularly when the indole nitrogen must remain substituted throughout a synthetic sequence.

Procurement Alert: Why Generic Substitution of (1-Methyl-1H-indol-3-yl)boronic Acid with Unprotected or Alternative N-Substituted Indole Boronic Acids Fails


Generic substitution of (1-Methyl-1H-indol-3-yl)boronic acid with closely related analogs—including unprotected indol-3-ylboronic acid, N-Boc-protected indol-3-ylboronic acid, or the corresponding pinacolboronate esters—is not scientifically interchangeable due to quantifiable differences in coupling efficiency, reaction kinetics, and chemoselectivity [1]. The nitrogen substituent directly modulates both the electronic properties of the indole ring (affecting transmetalation rates) and the stability of the C–B bond against protodeboronation [2]. Furthermore, the choice between boronic acid and pinacolboronate ester forms produces divergent outcomes in yield and required reaction times, as established in systematic comparative studies [1]. These differences are not merely procedural preferences; they constitute measurable performance gaps that directly impact synthetic feasibility, product purity, and process economics.

(1-Methyl-1H-indol-3-yl)boronic Acid: Quantitative Comparator Evidence for Procurement and Selection Decisions


Nitrogen Substituent Effect on Suzuki Coupling Yield: Unprotected vs. N-Boc vs. N-Tos Indolylboronic Acids

When indolylboronic acids are reacted with phenyl bromides as coupling partners, the reaction yield exhibits a clear dependence on the nitrogen substituent [1]. Unprotected indolylboronic acid provides the highest yield, while N-Boc protection reduces the yield, and N-Tos protection produces the lowest yield of all. This trend is reversed when the heterocycle serves as the aryl halide partner, demonstrating that the N-substituent effect is context-dependent and not trivially predictable [1]. For (1-Methyl-1H-indol-3-yl)boronic acid, the methyl substituent is expected to position its reactivity between unprotected and N-Boc analogs based on electronic donation properties.

Suzuki-Miyaura coupling Indole functionalization Protecting group strategy

Boronic Acid vs. Pinacolboronate Ester: Comparative Reaction Kinetics and Yield Data for Indole Suzuki Couplings

Arylpinacolboronate esters are systematically less reactive than arylboronic acids in Suzuki couplings involving indoles [1]. They require considerably longer reaction times and furnish generally lower yields of biaryl products. Furthermore, the optimal protecting group strategy differs between the two reagent classes: for pinacolboronate esters, Tos protection of the heterocyclic nitrogen provides the highest yields (with Boc giving lower yields and unprotected heterocycles giving only trace amounts of biaryl), whereas for boronic acids, the yield dependence on N-protection follows a different pattern [1]. (1-Methyl-1H-indol-3-yl)boronic acid, as a free boronic acid rather than an ester, benefits from the faster kinetics and higher reactivity characteristic of its class.

Suzuki-Miyaura coupling Organoboron reagent selection Reaction kinetics

Reactivity Ranking of Heteroarylboronic Acids: Indole Boronic Acids Show Highest Relative Reactivity

A systematic study examining the relative reactivity of heteroarylboronic acids in Suzuki-Miyaura couplings at room temperature established a clear reactivity ranking: indole and pyrrole boronic acids > furan and thiophene boronic acids > pyridine boronic acids [1]. This ranking is reversed relative to heteroaryl halide reactivity, where electron-rich heterocycles react more slowly. For (1-Methyl-1H-indol-3-yl)boronic acid, this translates to faster transmetalation and shorter reaction times compared to electron-deficient heteroarylboronic acids under identical conditions.

Heteroaryl coupling Transmetalation efficiency Boronic acid reactivity

Site-Selective Sequential Suzuki Coupling Enabled by N-Methylated Indole Scaffold

N-Methyl-2,3-dibromoindole undergoes site-selective Suzuki-Miyaura coupling at the C2 position when treated with one equivalent of arylboronic acid, leaving the C3-bromo substituent intact for subsequent functionalization [1]. This chemoselectivity, which is inherent to the N-methylated scaffold, enables a one-pot sequential coupling strategy using two different arylboronic acids to generate unsymmetrical 2,3-diarylindoles. (1-Methyl-1H-indol-3-yl)boronic acid can serve as the C3 coupling partner in analogous sequential protocols, providing access to differentially substituted diarylindoles that would be inaccessible using unprotected or differently substituted indole scaffolds without additional protection/deprotection steps.

Site-selectivity Sequential coupling Diarylindole synthesis

N-Methylation Requirement for Petasis Boronic Acid-Mannich Reaction with Indoles

Indoles can serve as substrates for the Petasis boronic acid-Mannich reaction, providing a practical synthetic route for C–C bond formation in α-(N-substituted indole)carboxylic acids [1]. The methodology specifically requires N-substituted indoles; unprotected indole (with free N–H) does not participate effectively in this transformation. (1-Methyl-1H-indol-3-yl)boronic acid meets this N-substitution requirement and can potentially participate as either the boronic acid component or be derived from the indole substrate, depending on the synthetic design.

Petasis reaction Boronic acid-Mannich C–C bond formation

Competing Protodeboronation Rates: Indole Boronic Acids Show Faster Degradation Than Furan Analogs

Mechanistic analysis of organocatalytic transfer borylations reveals that borylated indole derivatives undergo substantially faster protodeboronation compared to borylated furan derivatives at 70°C [1]. This differential stability has practical consequences: the rapid protodeboronation of indole boronic acid products can cause strong product inhibition by driving catalyst aggregation, impacting reaction efficiency. For (1-Methyl-1H-indol-3-yl)boronic acid, this inherent lability means that reaction conditions must be carefully optimized to minimize competitive C–B bond cleavage during coupling reactions, and that storage conditions (temperature, moisture exclusion) are critical for maintaining reagent integrity.

Protodeboronation Boronic acid stability Catalyst inhibition

Best-Fit Research and Industrial Application Scenarios for (1-Methyl-1H-indol-3-yl)boronic Acid Procurement


C3-Functionalization of Pre-Existing Indole Scaffolds via Suzuki-Miyaura Coupling

This is the primary application scenario for procuring (1-Methyl-1H-indol-3-yl)boronic acid. The compound serves as a C3-synthon for introducing the 1-methylindole moiety into aryl or heteroaryl halides. The boronic acid form (rather than pinacolboronate ester) is preferred due to faster reaction kinetics and generally higher yields in Suzuki couplings involving indoles [1]. Procurement is indicated when the target molecule requires a 1-methylindole substituent at a specific position and N-alkylation after coupling is synthetically impractical or would compromise chemoselectivity. The higher relative reactivity of indole boronic acids compared to other heteroarylboronic acids [2] may also enable milder coupling conditions (e.g., room temperature) that preserve sensitive functional groups elsewhere in the molecule.

Modular Synthesis of Unsymmetrical 2,3-Diarylindoles via Sequential Coupling Strategies

(1-Methyl-1H-indol-3-yl)boronic acid is a strategic building block for constructing unsymmetrical 2,3-diarylindoles through sequential Suzuki-Miyaura coupling [1]. In this approach, N-methyl-2,3-dibromoindole undergoes site-selective C2-arylation with a first arylboronic acid, leaving the C3-bromo substituent available for a second coupling. (1-Methyl-1H-indol-3-yl)boronic acid can serve as either the C2-aryl source (if the dibromoindole carries the N-methyl group) or be prepared from the C3-bromo intermediate for use in downstream couplings. Procurement is indicated for medicinal chemistry programs synthesizing libraries of diarylindoles where differential substitution at C2 and C3 is required for SAR exploration.

Petasis Boronic Acid-Mannich Reaction for α-(Indol-3-yl)arylacetic Acid Synthesis

The Petasis boronic acid-Mannich reaction provides a convergent route to α-(indol-3-yl)arylacetic acids, a scaffold with potential biological relevance [1]. This transformation requires N-substituted indoles; unprotected indoles do not participate effectively. (1-Methyl-1H-indol-3-yl)boronic acid, bearing the requisite N-methyl substitution, is compatible with this reaction manifold and can be incorporated as either the boronic acid component or as part of the indole substrate depending on the specific synthetic design. Procurement is indicated for laboratories developing Petasis-based methodologies for indole functionalization or synthesizing α-indolyl carboxylic acid derivatives.

High-Throughput Library Synthesis Requiring Pre-Methylated Indole Building Blocks

For medicinal chemistry programs generating compound libraries for biological screening, (1-Methyl-1H-indol-3-yl)boronic acid eliminates the need for post-coupling N-methylation, which can be problematic when other nucleophilic sites are present or when harsh alkylation conditions would degrade sensitive functionality. The boronic acid's compatibility with automated parallel synthesis platforms and its reactivity profile—specifically, the higher reactivity of indole boronic acids compared to other heteroarylboronic acids [1]—supports high-conversion reactions under standardized conditions. However, procurement decisions must account for the compound's susceptibility to protodeboronation [2]; sourcing from suppliers who provide rigorous purity certification and proper storage documentation is essential for maintaining batch-to-batch consistency in library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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